molecular formula C24H49NO B14234015 N-Dodecyldodecan-1-imine N-oxide CAS No. 439945-17-2

N-Dodecyldodecan-1-imine N-oxide

Cat. No.: B14234015
CAS No.: 439945-17-2
M. Wt: 367.7 g/mol
InChI Key: LRUUZFQPCUFYPV-UHFFFAOYSA-N
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Description

N-Dodecyldodecan-1-imine N-oxide (CAS 17248-32-7) is a chemical compound characterized by a long-chain alkyl structure terminating in an imine N-oxide functional group . This molecular architecture, featuring a carbon-nitrogen double bond (C=N) adjacent to an N-oxide group, suggests potential for research in areas such as surfactant chemistry and materials science . Imines are the nitrogen analogues of aldehydes and ketones and are typically formed through the acid-catalyzed condensation of a primary amine with a carbonyl compound, liberating a molecule of water . The presence of the N-oxide group can significantly influence the compound's properties, including its polarity, solubility, and coordination behavior with metal ions. Researchers may explore its application as a specialty surfactant, emulsifier, or ligand in catalytic systems due to its amphiphilic nature and potential coordination sites . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary personal use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheets (SDS) before use .

Properties

CAS No.

439945-17-2

Molecular Formula

C24H49NO

Molecular Weight

367.7 g/mol

IUPAC Name

N-dodecyldodecan-1-imine oxide

InChI

InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22,24H2,1-2H3

InChI Key

LRUUZFQPCUFYPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](=CCCCCCCCCCCC)[O-]

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of N-Dodecyldodecan-1-imine N-oxide

Molecular Identity and Physicochemical Characteristics

This compound is a tertiary amine oxide with a molecular weight of 367.7 g/mol. Its structure comprises two dodecyl chains attached to a central imine N-oxide group, as depicted by the SMILES notation CCCCCCCCCCCC[N+](=CCCCCCCCCCCC)[O-]. The compound’s amphiphilic nature arises from the hydrophobic alkyl chains and hydrophilic N-oxide group, making it suitable for applications requiring interfacial activity.

Stability and Reactivity

Tertiary amine oxides are generally stable under ambient conditions but may undergo reduction back to tertiary amines in the presence of strong reducing agents. The long alkyl chains confer thermal stability, though decomposition may occur at temperatures exceeding 200°C. Spectroscopic data (e.g., NMR, IR) for analogous compounds, such as capric dimethyl amine oxide (C₁₂H₂₇NO), suggest characteristic peaks for N-O stretching vibrations near 950 cm⁻¹ and methyl/methylene signals in the 1H NMR spectrum.

Synthetic Routes to this compound

Direct Oxidation of Tertiary Amines

The most common method for synthesizing tertiary amine oxides involves the oxidation of tertiary amines using peroxides or peracids. For this compound, the precursor N-dodecyldodecan-1-amine must first be synthesized via alkylation of a primary amine with dodecyl bromide, followed by oxidation.

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) is a cost-effective oxidizing agent, but its efficacy depends on the amine’s steric and electronic environment. A patent by US3047579A highlights that H₂O₂ can oxidize tertiary amines to N-oxides, though competing deoxygenation or over-oxidation may occur. For N-dodecyldodecan-1-amine, a 30% H₂O₂ solution in ethanol at 60–80°C for 12–24 hours may yield the N-oxide, albeit with moderate efficiency.

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) offers higher selectivity and faster reaction times. A typical procedure involves dissolving N-dodecyldodecan-1-amine in dichloromethane, adding mCPBA (1.1 equiv) at 0°C, and stirring at room temperature for 4–6 hours. The reaction progress is monitored via TLC or NMR until the amine signal (δ ~2.2 ppm) diminishes, replaced by the N-oxide signal (δ ~3.6 ppm).

Alternative Pathways: Reductive Amination Followed by Oxidation

A multistep approach, inspired by the synthesis of 1-methylimidazole-N-oxide, could involve:

  • Reductive amination : Reacting dodecanal with dodecylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form N-dodecyldodecan-1-amine.
  • Oxidation : Treating the amine with H₂O₂ or mCPBA as described above.
    This method ensures high purity but requires additional purification steps.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, chloroform) are preferred for peracid oxidations due to their compatibility with oxidizing agents. For H₂O₂-based reactions, ethanol or water-ethanol mixtures improve solubility of long-chain amines.

Temperature and Reaction Time

  • H₂O₂ method : 60–80°C for 12–24 hours.
  • mCPBA method : 0°C to room temperature for 4–6 hours.
    Elevated temperatures accelerate H₂O₂ reactions but risk decomposition, while lower temperatures favor selectivity.

Stoichiometry and Catalysis

A slight excess of oxidizing agent (1.1–1.5 equiv) ensures complete conversion. Catalytic amounts of tungstic acid (H₂WO₄) may enhance H₂O₂ efficiency.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : The crude product is extracted with chloroform and washed with brine to remove residual oxidizing agents.
  • Column chromatography : Silica gel eluted with ethyl acetate/hexane mixtures isolates the N-oxide from unreacted amine or byproducts.
  • Recrystallization : Hexane or ethanol at low temperatures yields crystalline product.

Analytical Validation

  • ¹H NMR : Expected signals include δ 3.6 ppm (N-O adjacent CH₂), 1.2–1.5 ppm (methylene chains), and 0.8 ppm (terminal methyl).
  • IR Spectroscopy : N-O stretch near 950 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 367.7 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation may yield nitrones or hydroxylamines. Using stoichiometric oxidants and low temperatures minimizes this risk.

Hygroscopicity

N-Oxides are hygroscopic; storage under anhydrous conditions (e.g., desiccator) is critical.

Comparative Analysis of Methods

Method Oxidizing Agent Time Yield Purity
H₂O₂ in ethanol 30% H₂O₂ 24 h 50–60% Moderate
mCPBA in CH₂Cl₂ mCPBA 6 h 85–90% High

The mCPBA method offers superior yield and purity but at higher cost. H₂O₂ is economical but requires prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions: N-Dodecyldodecan-1-imine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to its corresponding amine.

    Substitution: The imine oxide group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, perbenzoic acid, or peroxyacetic acid in an organic solvent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Further oxidized products depending on the reaction conditions.

    Reduction: N-Dodecyldodecan-1-imine.

    Substitution: Various substituted imine oxides.

Scientific Research Applications

N-Dodecyldodecan-1-imine N-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Dodecyldodecan-1-imine N-oxide involves its interaction with molecular targets and pathways. The imine oxide group can participate in redox reactions, influencing the oxidative state of biological systems. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Comparison of Alkylamine Oxides by Chain Length

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility logP Key Applications
N,N-Dimethyldodecan-1-amine oxide 1643-20-5 C₁₄H₃₁NO 229.40 132–133 Insoluble 3.27 Detergents, cosmetics
N,N-Dimethyltetradecan-1-amine oxide 7128-91-8 C₁₆H₃₅NO 257.45 Not reported Insoluble 5.28 Biochemical research
N,N-Dimethylhexadecan-1-amine oxide 7128-91-8 C₁₈H₃₉NO 285.52 125–129 409.5 g/L* <2.7 Industrial surfactants
N,N-Dimethyloctadecan-1-amine oxide Not listed C₂₀H₄₃NO 313.57 Not reported Not reported Not reported Specialty surfactants

Notes:

  • *Solubility discrepancies (e.g., C16 variant’s high solubility vs. C12’s insolubility) may arise from measurement conditions (e.g., temperature, purity) .
  • Longer alkyl chains (C16–C18) exhibit higher molecular weights and reduced polarity, increasing lipophilicity (logP) but limiting water solubility .

Functional Group Variations

Pyridine-Based N-Oxides

This compound demonstrates antimutagenic activity, reducing mutations induced by genotoxic agents like 2-aminoanthracene (2-AA) in bacterial assays . Unlike alkylamine oxides, its applications focus on pharmaceutical and environmental protection research rather than surfactancy .

Plant-Derived Alkaloid N-Oxides

Natural N-oxide alkaloids, such as 10S,13aR-antofin N-oxide and 10R,13aR-tylophorin N-oxide from Ficus septica, feature complex polycyclic structures. These compounds exhibit bioactivity in traditional medicine, including antimicrobial and antitumor effects . Their mechanisms and applications diverge significantly from synthetic alkylamine oxides.

Surfactant Efficacy

  • Foaming and Stability : The C12 variant (lauramine oxide) is preferred in shampoos and detergents for its balanced foaming and low irritation . Longer-chain analogues (C16–C18) are less soluble but provide superior grease-cutting performance in industrial cleaners .
  • Biodegradability : Alkylamine oxides generally exhibit moderate biodegradability, though longer chains may persist longer in the environment .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-dodecyldodecan-1-imine N-oxide?

Answer: Synthesis typically involves oxidizing N,N-dimethyldodecylamine with hydrogen peroxide under controlled pH (acidic or neutral conditions) to yield the N-oxide derivative . Characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm the absence of tertiary amine protons and presence of N-oxide signals (e.g., δ 3.0–3.5 ppm for methyl groups adjacent to the oxidized nitrogen) .
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) to verify the molecular ion peak at m/z 229.408 (C₁₄H₃₁NO) .
  • Elemental Analysis: To validate purity (>99%) by matching experimental and theoretical C/H/N/O ratios .

Q. What key physicochemical properties are critical for experimental design involving this compound?

Answer: Relevant properties include:

PropertyValue/MethodReference
Molecular Weight229.408 g/mol
SolubilityWater-soluble (critical micelle concentration ~1 mM)
StabilityStable at pH 4–9; degrades under strong acids/bases
Critical Micelle Concentration (CMC)0.8–1.2 mM (determined via surface tension assays)

These properties guide its use as a surfactant in membrane protein solubilization .

Q. How is this compound utilized in membrane protein research?

Answer: The compound acts as a non-ionic surfactant to solubilize integral membrane proteins without denaturation. Key steps:

Extraction: Incubate cell membranes with 1–2% (w/v) N-oxide solution at 4°C for 12–24 hours .

Purification: Use size-exclusion chromatography to isolate proteins while maintaining micellar integrity .

Functional Assays: Monitor protein activity via fluorescence quenching or circular dichroism to confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H318) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (H335) .
  • Waste Disposal: Neutralize with dilute acetic acid before disposal to mitigate aquatic toxicity (H410) .

Advanced Research Questions

Q. How can researchers assess the mutagenic potential of aliphatic N-oxides like this compound?

Answer: While aromatic N-oxides are flagged for DNA reactivity (e.g., quindioxin subclass ), aliphatic N-oxides require tailored assessment:

  • Ames Test: Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
  • SAR Fingerprinting: Apply substructure searches to proprietary/pharmaceutical databases to identify structural alerts specific to aliphatic N-oxides .
  • Computational Tools: Use Leadscope’s expert-rule models to predict mutagenicity, integrating physicochemical descriptors (e.g., logP, polar surface area) .

Q. What statistical models are used to evaluate environmental impacts of N-oxide surfactants in remediation studies?

Answer:

  • Linear Mixed-Effect (LME) Models: Analyze N-oxide flux data (e.g., soil N₂O emissions) with fixed effects (land use, fertilization) and random effects (spatial variability). Validate assumptions via Shapiro–Wilk (normality) and Levene’s (variance) tests .
  • Dose-Response Analysis: Fit biodegradation rates (e.g., pollutant half-life) to Michaelis-Menten kinetics to quantify surfactant-enhanced remediation efficiency .

Q. Does this compound interact with organic cation transporters (OCTs) in cellular uptake studies?

Answer: No. Studies in HepG2 and Huh7 cells (OCT1-negative) showed unchanged uptake kinetics, while OCT1-overexpressing HEK293 cells exhibited no increased accumulation. In vivo Oct1-knockout mice also showed unaltered hepatic concentrations, confirming OCT1-independent transport . Methodology:

  • Radiolabeled Tracers: Use ³H-sorafenib N-oxide to quantify intracellular uptake via scintillation counting .
  • qPCR: Verify OCT1 mRNA absence in cell lines .

Q. How can computational modeling predict the reactivity of N-oxide derivatives in deoxygenation reactions?

Answer:

  • Density Functional Theory (DFT): Calculate single-electron transfer (SET) feasibility and activation energies for oxaziridine intermediate formation. For example, pyridine N-oxides show lower activation barriers (~25 kcal/mol) than acridine derivatives .
  • Mechanistic Probes: Compare experimental yields (e.g., 3e in Figure 1 ) with computed pathways to validate photoisomerization mechanisms .

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